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molecular formula C8H4Cl2F2 B8382842 2-(2,2-Dichloro-vinyl)-1,4-difluoro-benzene

2-(2,2-Dichloro-vinyl)-1,4-difluoro-benzene

Cat. No. B8382842
M. Wt: 209.02 g/mol
InChI Key: YJVQWSWHMZHVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678796B2

Procedure details

The title compound of Example 37.1 (10.2 g, 48.7 mmol) was dissolved in dry THF (63 mL), cooled on a dry ice/isopropanol bath to −55° C. and butyl lithium (2.5 M, 42 mL, 105 mmol) was added within 30 min at a rate that kept the temperature below −40° C. LC/MS showed good conversion 20 min after the addition of BuLi and stirring. The mixture was warmed up to 0° C. with the aid of a water bath. At 0° C. the mixture was quenched with potassium hydrogen sulfate (2 M solution) until a neutral aqueous phase was achieved. Diethyl ether was added and the water phase was extracted twice with a small amount of diethyl ether. The organic phases were combined and dried (MgSO4), filtered and carefully evaporated using only heat. The solvent was removed by distillation under normal air pressure with the oil bath temperature at 80° C. The remaining residue was distilled in vacuo, and the fraction at 30° C./0 mmHg was collected. Yield 51%, 3.8 g.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)=[CH:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11].C([Li])CCC>C1COCC1>[C:3]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11])#[CH:2]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
ClC(=CC1=C(C=CC(=C1)F)F)Cl
Name
Quantity
63 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −40° C
CUSTOM
Type
CUSTOM
Details
conversion 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up to 0° C. with the aid of a water bath
CUSTOM
Type
CUSTOM
Details
At 0° C. the mixture was quenched with potassium hydrogen sulfate (2 M solution) until a neutral aqueous phase
ADDITION
Type
ADDITION
Details
Diethyl ether was added
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted twice with a small amount of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
carefully evaporated
TEMPERATURE
Type
TEMPERATURE
Details
using only heat
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under normal air pressure with the oil bath temperature at 80° C
DISTILLATION
Type
DISTILLATION
Details
The remaining residue was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
the fraction at 30° C./0 mmHg was collected

Outcomes

Product
Name
Type
Smiles
C(#C)C1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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